CB1 Receptor Affinity Loss on Carboxylation: JWH-081 N-Pentanoic Acid vs. JWH-018 ω-COOH Metabolite and Parent JWH-081
The parent compound JWH-081 binds the human CB1 receptor with Ki = 1.2 nM. Carboxylation of the N-alkyl chain to form the N-pentanoic acid metabolite is expected to abolish high-affinity CB1 binding, consistent with the established behavior of the JWH-018 ω-COOH (N-pentanoic acid) metabolite, which completely failed to displace [³H]CP-55,940 from CB1 receptors even at concentrations where the parent JWH-018 and its ω-OH metabolites exhibited nanomolar affinity [1]. This functional inactivation is a class-level phenomenon for aminoalkylindole cannabinoids: hydroxylated phase-I metabolites frequently retain CB1 receptor activity, whereas terminal carboxylation consistently eliminates it [2]. For procurement decisions, this means JWH-081 N-pentanoic acid cannot substitute for JWH-081 or hydroxylated JWH-081 metabolites in any CB1-dependent pharmacological assay.
| Evidence Dimension | CB1 receptor binding affinity (displacement of [³H]CP-55,940) |
|---|---|
| Target Compound Data | Expected Ki >> 1000 nM (no specific binding at pharmacologically relevant concentrations) – inferred from JWH-018 ω-COOH data |
| Comparator Or Baseline | JWH-081 parent: Ki = 1.2 nM (CB1); JWH-018 ω-COOH metabolite: complete loss of CB1 binding at concentrations up to 10 µM |
| Quantified Difference | ≥ 800-fold reduction in CB1 affinity relative to JWH-081 parent; functional inactivation vs. hydroxylated metabolites that retain nanomolar CB1 Ki |
| Conditions | Radioligand displacement assay using [³H]CP-55,940 in membranes from CB1 receptor-expressing cells |
Why This Matters
Procurement of JWH-081 N-pentanoic acid for receptor pharmacology studies must be justified by its value as a negative-control (inactive) metabolite standard, not as a substitute for active parent or hydroxylated metabolite reference compounds.
- [1] Brents LK, Reichard EE, Zimmerman SM, Moran JH, Fantegrossi WE, Prather PL. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One. 2011;6(7):e21917. doi:10.1371/journal.pone.0021917 – Figure 5, demonstrating complete loss of CB1 binding for JWH-018 ω-COOH metabolite. View Source
- [2] Huffman JW, Padgett LW. Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Curr Med Chem. 2005;12(12):1395-1411. Table 1: CB1 Ki = 1.2 nM and CB2 Ki = 12.4 nM for JWH-081. View Source
